Metomidate hydrochloride

Description

Historical Trajectories and Early Academic Inquiries into Imidazole (B134444) Derivatives

The journey of imidazole derivatives in pharmacology began long before the synthesis of metomidate (B1676513). The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858. mdpi.com Initially termed glyoxaline, this five-membered aromatic heterocycle, containing two nitrogen atoms, was noted for its unique chemical properties. mdpi.comjchemrev.com Over time, the imidazole ring came to be regarded as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, which spurred extensive research. mdpi.comresearchgate.net

This versatile scaffold is a component of essential biological molecules like the amino acid histidine and purines. ajrconline.org The early 20th century saw the isolation of naturally occurring imidazole-containing compounds, and by the mid-century, synthetic derivatives were being actively explored for therapeutic potential. mdpi.com The discovery of compounds like the antibiotic azomycin (B20884) in the 1950s and later, the development of drugs such as metronidazole (B1676534) and cimetidine, solidified the importance of the imidazole nucleus in drug discovery. mdpi.comjchemrev.com These early successes demonstrated the broad spectrum of pharmacological activities attainable with imidazole-based compounds, including antibacterial, antifungal, and antihistaminic effects, paving the way for the investigation of novel derivatives with different applications, such as anesthesia. jchemrev.comclinmedkaz.orgnih.gov

Foundational Research Identifying its Anesthetic Properties and Mechanism Potential

Metomidate was discovered in 1965 by Janssen Pharmaceutica, emerging from research programs focused on aryl alkyl imidazole esters. wikipedia.organesthesiologydfw.com It is chemically related to etomidate (B1671615), another imidazole-based anesthetic developed by the same company in the early 1960s. surgicalneurologyint.com Initial investigations into this class of compounds were sometimes aimed at antifungal activity, but their potent hypnotic effects were identified during animal testing. anesthesiologydfw.comsurgicalneurologyint.com

Foundational studies characterized metomidate as a non-barbiturate hypnotic agent with a rapid onset and short duration of action. patsnap.comfda.gov This distinguished it from barbiturates and positioned it as a compound of interest for inducing sedation and anesthesia. biosynth.com Early research into its mechanism potential pointed towards two primary actions. The first is its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the principal inhibitory neurotransmitter system in the central nervous system. patsnap.compatsnap.com The second is its function as a potent and selective inhibitor of the 11β-hydroxylase enzyme, which is involved in adrenal steroid synthesis. patsnap.comtaylorandfrancis.com This dual activity highlighted its potential not only as an anesthetic but also as a tool for diagnostic imaging of the adrenal cortex. patsnap.com

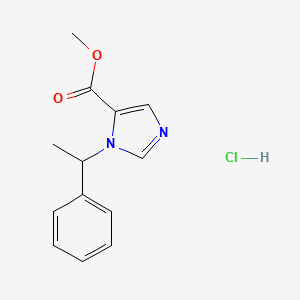

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDTZKNEKPBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045707 | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-22-9, 2852-42-8, 35944-74-2 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypnodil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metomidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Mechanisms

High-Affinity Binding Characteristics with GABAA Receptor Subtypes

Metomidate (B1676513) hydrochloride is a potent positive allosteric modulator of GABAA receptors, the principal inhibitory neurotransmitter receptors in the brain. patsnap.comnih.gov It enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which results in sedation. patsnap.com

Research has demonstrated that metomidate and its analogs exhibit specific binding affinities for GABAA receptors. For instance, studies on etomidate (B1671615), a closely related compound, and its derivatives have quantified their potencies. The GABAA receptor potencies of etomidate and its analogues have been shown to range significantly, with one study noting a 91-fold difference. nih.gov The two enantiomers of etomidate, despite identical physical properties, can differ by one to two orders of magnitude in their in vitro affinities and potencies for the GABAA receptor. nih.gov

In studies using radiolabeled ligands, the structure-activity relationships of metomidate and related compounds have been explored. Low concentrations of etomidate potentiate the inhibitory effect of GABA on the binding of specific channel ligands. meduniwien.ac.at The methyl ester, metomidate, and the ethyl ester, etomidate, when radiolabeled, bind with nanomolar affinities to their targets. meduniwien.ac.at

Table 1: Comparative Potencies of Etomidate Analogs at the GABAA Receptor This table is for illustrative purposes and synthesizes data from multiple sources. Specific values can vary based on experimental conditions.

| Compound | Direct Activation EC₅₀ (μM) | Relative GABA-Potentiating Potency |

|---|---|---|

| (S)-isopropyl-methoxycarbonyl metomidate | 2.6 ± 0.3 | High |

| (R)-isopropyl-methoxycarbonyl metomidate | 46 ± 6 | Low |

| Etomidate | Varies by subtype | High |

Data derived from studies on α₁β₃γ₂ receptors harboring a channel mutation that enhances anesthetic sensitivity. nih.gov

Metomidate and its parent compound, etomidate, demonstrate selectivity for GABAA receptors containing specific subunits. nih.gov The binding site for these agents is believed to be located at the interface between the α and β subunits within the transmembrane domain. nih.gov Receptors containing β2 or β3 subunits are significantly more sensitive to etomidate than those with β1 subunits. nih.gov This subunit specificity is a key determinant of the drug's pharmacological effects.

Metomidate acts as a positive allosteric modulator, meaning it enhances the receptor's response to the endogenous agonist, GABA, without binding to the same site as GABA. nih.gov This modulation involves increasing the agonist's potency for activating the receptor and, at higher concentrations, directly activating the receptor in the absence of an agonist. nih.govmeduniwien.ac.at Studies have shown that etomidate produces similar allosteric modulation in α1β3δ and α1β3γ2L GABAA receptors, indicating that its modulatory effects can be consistent across different receptor assemblies. nih.gov The presence of different subunits can, however, strongly influence the action of related compounds, with some showing remarkable functional selectivity for specific receptor subtypes like α6β3γ2. nih.gov

Quantitative Analysis of Binding Affinities and Receptor Occupancy

Exploration of Secondary Molecular Targets and Non-GABAergic Mechanisms

Beyond its primary action at GABAA receptors, metomidate has a well-documented and potent inhibitory effect on specific enzymes involved in adrenal steroidogenesis.

Metomidate is a potent and selective inhibitor of the enzyme 11β-hydroxylase (cytochrome P450 11B1 or CYP11B1), which is a critical component in the synthesis of cortisol. patsnap.commdpi.com It also inhibits aldosterone (B195564) synthase (CYP11B2). mdpi.comnih.gov This inhibition blocks the conversion of 11-deoxycortisol to cortisol, thereby suppressing adrenocortical function. wikipedia.orgfrontiersin.org

The mechanism involves a high-affinity interaction between the basic nitrogen atom in the imidazole (B134444) ring of metomidate and the heme iron within the active site of the 11β-hydroxylase enzyme. nih.govresearchgate.net This targeted inhibition has been leveraged for diagnostic purposes, using radiolabeled metomidate ([¹¹C]metomidate) in positron emission tomography (PET) to image the adrenal cortex and its tumors. patsnap.commdpi.comnih.gov In vitro studies have quantified this inhibitory action. For example, in rat adrenal cells, etomidate produced a concentration-dependent blockade of 11β-hydroxylase. nih.gov A comparison of various etomidate analogs, including metomidate, in cell culture experiments confirmed their potent inhibition of both CYP11B1 and CYP11B2. scispace.com

Table 2: Inhibitory Activity of Metomidate and Related Compounds on Steroidogenic Enzymes This table is for illustrative purposes and synthesizes data from multiple sources. IC₅₀ values represent the concentration required for 50% inhibition and can vary based on the specific assay.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀/Kᵢ) |

|---|---|---|

| Metomidate | 11β-Hydroxylase (CYP11B1) | High (Nanomolar range) |

| Metomidate | Aldosterone Synthase (CYP11B2) | High |

| Etomidate | 11β-Hydroxylase (CYP11B1) | High |

| Etomidate | Cholesterol side-chain cleavage enzyme | Moderate |

Data synthesized from multiple research findings. meduniwien.ac.atmdpi.comnih.govscispace.com

While the primary non-GABAergic target of metomidate is 11β-hydroxylase, research into its effects on other enzyme systems is less extensive. Some anesthetics are known to interact with cholinesterases, the enzymes responsible for breaking down the neurotransmitter acetylcholine. scielo.brnih.gov However, specific, direct, and significant inhibitory action of metomidate on cholinesterase in a manner that contributes to its primary pharmacological profile has not been a major focus of the available research. One study on black sea bass noted a slight decrease in plasma levels of cholinesterase with increasing concentrations of several anesthetics, including metomidate, but this was part of a broader metabolic panel. researchgate.net The primary mechanism of action remains centered on GABAergic modulation and steroidogenesis inhibition. patsnap.com

Preclinical Pharmacodynamic Investigations in Animal Models

Assessment of Central Nervous System (CNS) Effects

Metomidate (B1676513) hydrochloride primarily exerts its effects on the central nervous system by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This action enhances the inhibitory effects of GABA, the main inhibitory neurotransmitter in the mammalian CNS, leading to sedation and hypnosis. nih.gov The binding of metomidate to the GABA-A receptor increases the influx of chloride ions, causing hyperpolarization of neurons and a subsequent dampening of neural activity. patsnap.com

Analysis of Sedative-Hypnotic States in Various Animal Species (e.g., fish, mice, frogs)

The sedative and hypnotic effects of metomidate hydrochloride have been evaluated across a range of animal species, revealing species-specific responses.

Fish: In various fish species, metomidate has been shown to be an effective agent for inducing sedation and anesthesia. fda.gov Studies in zebrafish (Danio rerio) have demonstrated its ability to induce loss of equilibrium and slow opercular movement. Research on convict cichlids and black mollies indicated that a high dose of metomidate not only prevented excitement and hyperactivity but also reduced aggression. oup.com In koi (Cyprinus carpio), sedation with metomidate effectively inhibited the rise of stress indicators like plasma cortisol and blood glucose during transportation. vin.com However, the efficacy and recovery times can vary significantly depending on the concentration used. One study found that zebrafish avoided exposure to the metomidate analogue, etomidate (B1671615), suggesting some level of aversion. plos.org

Mice: In mice, intraperitoneal injection of metomidate produced light surgical anesthesia. researchgate.net When combined with fentanyl, a potent analgesic, it resulted in full surgical anesthesia. researchgate.net This combination was found to be superior to other injectable anesthetics like pentobarbitone and tribromoethanol for use in mice. researchgate.net

Frogs: Studies in leopard frogs (Rana pipiens) have shown that while this compound can induce clinical sedation, it is generally unsuitable as a sole anesthetic agent. nih.govbioone.org In one study, all frogs (n=11) achieved clinical sedation, but surgical anesthesia was only reached in 27% of the subjects. nih.govbioone.orgbioone.orgresearchgate.net Furthermore, recovery times were observed to be extremely prolonged and variable. nih.govbioone.orgbioone.org

Interactive Table: Sedative-Hypnotic Effects of this compound in Different Animal Models

| Species | Key Findings | Citations |

| Fish (General) | Effective for sedation and anesthesia. fda.gov | fda.gov |

| Zebrafish (Danio rerio) | Induces loss of equilibrium and slows opercular movement. | |

| Convict Cichlids & Black Mollies | High doses prevent hyperactivity and reduce aggression. oup.com | oup.com |

| Koi (Cyprinus carpio) | Inhibits stress indicators (cortisol, glucose) during transport. vin.com | vin.com |

| Mice | Induces light surgical anesthesia alone; full anesthesia with fentanyl. researchgate.net | researchgate.net |

| Leopard Frogs (Rana pipiens) | Induces clinical sedation but is unsuitable as a sole anesthetic. nih.govbioone.org | nih.govbioone.org |

Electroencephalographic (EEG) and Electrocorticographic (ECoG) Correlates of CNS Activity (if available in preclinical literature)

While specific preclinical studies focusing on the EEG and ECoG correlates of this compound are not widely available in the reviewed literature, the mechanism of action through GABA-A receptor modulation suggests that it would produce EEG patterns characteristic of hypnotic states. Research on its analogue, etomidate, shows that it produces anesthetic-level electro-encephalographic activity. researchgate.net The use of EEG and ECoG is a valuable tool in preclinical neuropharmacological studies to assess the functional state of the brain and the effects of neurotropic drugs. nih.govmdpi.com

Neurochemical Profiling in Specific Brain Regions Post-Administration

This compound's primary neurochemical interaction is with the GABAergic system, potentiating GABA-A receptors in the brain. patsnap.com Beyond its principal action on GABA, metomidate is also known to inhibit cytochrome P450 enzymes involved in steroid synthesis, which can affect cortisol production. patsnap.com This inhibition of 11β-hydroxylase blocks cortisol synthesis, a mechanism that is particularly relevant in studies aiming to minimize stress-induced physiological changes. Preclinical neurochemical profiling using techniques like in vivo proton NMR spectroscopy ((1)H-MRS) is a powerful method for analyzing neurochemical changes in animal models of neurological and psychiatric disorders, though specific studies applying this to metomidate are not detailed in the provided results. nih.gov

Cardiovascular and Respiratory System Responses in Experimental Species

The effects of this compound on the cardiovascular and respiratory systems have been investigated in various animal models, often showing a favorable profile compared to other anesthetic agents.

Hemodynamic Parameters Under Controlled Experimental Conditions

The impact of metomidate on hemodynamic parameters appears to be species-specific. bioone.org In mammals such as swine and mice, it has been reported to have little effect on cardiovascular parameters. bioone.org Similarly, its analogue etomidate is known for its cardiovascular stability, producing minimal changes in systemic blood pressure and heart rate. nih.govd-nb.info This makes it a suitable agent for hemodynamically unstable subjects. nih.gov However, in some fish species like turbot, metomidate has been shown to cause significant bradycardia (a slow heart rate). bioone.org Marked and prolonged bradycardia was also observed in all leopard frogs anesthetized with this compound in one study. bioone.org The analogue ET-26 hydrochloride has also demonstrated stable hemodynamics in preclinical studies. researchgate.netsci-hub.se

Interactive Table: Hemodynamic Effects of Metomidate and its Analogues in Animal Models

| Compound | Animal Model | Hemodynamic Effects | Citations |

| Metomidate | Swine, Mice | Little cardiovascular effect. bioone.org | bioone.org |

| Metomidate | Turbot (fish) | Significant bradycardia. bioone.org | bioone.org |

| Metomidate | Leopard Frogs | Marked and prolonged bradycardia. bioone.org | bioone.org |

| Etomidate (analogue) | General | Minimal changes in blood pressure and heart rate. nih.govd-nb.info | nih.govd-nb.info |

| ET-26 HCl (analogue) | Rats, Beagle Dogs | Stable hemodynamics. researchgate.netsci-hub.se | researchgate.netsci-hub.se |

Ventilatory Drive and Respiratory Rate Modulations

Metomidate and its analogue etomidate generally exhibit a favorable respiratory profile with less respiratory depression compared to other anesthetics like propofol (B549288) and barbiturates. nih.govmdpi.com Etomidate is noted for causing little respiratory depression. nih.govanesthesiologydfw.com In humans, etomidate has been observed to cause a brief period of hyperventilation or apnea (B1277953). nih.gov One study comparing etomidate to methohexital (B102721) found that while both depressed the ventilatory response to CO2, ventilation at any given CO2 tension was greater after etomidate, suggesting it may cause a CO2-independent stimulation of ventilation. nih.gov In leopard frogs, however, long periods of apnea were observed following metomidate administration. bioone.org

Comparative Pharmacodynamic Profiles with Reference Compounds

This compound's pharmacodynamic properties are best understood when compared to other well-established anesthetic agents. These comparisons, particularly regarding receptor interactions and effects on neural activity, highlight its unique characteristics.

Differential Receptor Binding Profiles

The primary mechanism of action for metomidate, like its close analog etomidate, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. nih.govresearchgate.netpatsnap.comlongdom.org This action enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which ultimately causes sedation and hypnosis. patsnap.comlongdom.orgpatsnap.com

Metomidate and its analogs are believed to bind to a specific site on the GABAA receptor, likely within the transmembrane domain at the interface between the α and β subunits. nih.govmdpi.com This binding site is distinct from that of other classes of general anesthetics like barbiturates and the steroid anesthetic alphaxalone. nih.gov For instance, competition studies have shown that propofol and barbiturates bind to the etomidate binding site with lower affinity than (R)-etomidate. nih.gov

The GABAA receptor sensitivity to etomidate and its analogs, including metomidate, is highly dependent on the specific subunit composition of the receptor. Receptors containing β2 or β3 subunits are significantly more sensitive to etomidate than those containing the β1 subunit. mdpi.com

While the primary target is the GABAA receptor, the binding profile of metomidate derivatives can differ from other anesthetics. For example, cyclopropyl-MOC-metomidate, a derivative of metomidate, did not affect the binding of the benzodiazepine (B76468) flunitrazepam or the GABAA receptor agonist muscimol (B1676869) to their respective sites on the GABAA receptor channel. google.comgoogle.com This suggests a high degree of specificity in its interaction with the GABAA receptor complex.

Furthermore, metomidate and its parent compound, etomidate, are known to inhibit the enzyme 11β-hydroxylase, which is involved in adrenal steroidogenesis. nih.govpatsnap.comresearchgate.net This off-target effect is a key differentiator from other anesthetics like propofol. mdpi.comresearchgate.net The imidazole (B134444) ring present in metomidate and etomidate is thought to be responsible for this interaction. nih.gov Newer analogs of etomidate, such as cyclopropyl-methoxycarbonyl-metomidate (CPMM), have been developed to reduce this adrenocortical suppression. nih.gov

Table 1: Comparative Receptor Binding Characteristics

| Compound | Primary Target | Other Notable Interactions | Reference |

|---|---|---|---|

| This compound | GABAA Receptor (Positive Allosteric Modulator) | 11β-hydroxylase (Inhibition) | nih.govresearchgate.netpatsnap.comlongdom.orgpatsnap.com |

| Etomidate | GABAA Receptor (Positive Allosteric Modulator) | 11β-hydroxylase (Inhibition) | nih.govnih.govmdpi.com |

| Propofol | GABAA Receptor (Positive Allosteric Modulator) | Lower affinity for the etomidate binding site | nih.govresearchgate.net |

| Barbiturates | GABAA Receptor (Positive Allosteric Modulator) | Lower affinity for the etomidate binding site | nih.gov |

| Alphaxalone | GABAA Receptor (Positive Allosteric Modulator) | Does not bind to the etomidate binding site | nih.gov |

| Cyclopropyl-MOC-metomidate | GABAA Receptor | No effect on flunitrazepam or muscimol binding | google.comgoogle.com |

Comparative Effects on Neural Excitability

The enhanced GABAergic inhibition induced by metomidate leads to a dampening of neural activity and a decrease in neuronal excitability, resulting in sedation and loss of consciousness. patsnap.compatsnap.com This effect on neural excitability has been compared with other anesthetic agents in various animal models.

In a comparative study with propofol, cyclopropyl-methoxycarbonyl metomidate (CPMM), a "soft" analog of etomidate, demonstrated similar potency in directly activating GABAA receptors. nih.gov Both CPMM and propofol were shown to induce loss of righting reflexes in tadpoles, a common model for assessing anesthetic potency. nih.gov However, despite similar in vitro potency at the GABAA receptor, the in vivo hypnotic potency in rats was found to be higher for CPMM than for propofol. nih.gov This discrepancy may be attributed to differences in plasma protein binding, with propofol being more highly protein-bound than etomidate and its analogs. nih.gov

Studies on etomidate analogs with substitutions on the phenyl ring have revealed that steric hindrance can selectively reduce their binding affinity to the β-α anesthetic binding sites on the GABAA receptor's open state. researchgate.net This suggests that the conformation of the binding pocket changes as the receptor transitions from a closed to an open state. researchgate.net

While both metomidate and etomidate produce hypnosis, some analogs have shown differences in their effects on neural excitability. For example, carboetomidate, a pyrrole-based analog of etomidate, caused a slower onset of hypnosis in rats compared to etomidate, indicating a lower hypnotic potency. nih.gov In contrast, some spacer-linked etomidate esters, such as dimethyl-methoxycarbonyl metomidate and cyclopropyl-methoxycarbonyl metomidate, exhibited hypnotic potencies similar to that of etomidate. nih.gov

It is important to note that while the primary anesthetic effect of metomidate is mediated through the central nervous system, some anesthetics, like tricaine (B183219) methanesulfonate (B1217627) (TMS), are known to have peripheral effects that can directly depress cell excitability in tissues like muscle and nerve. nih.gov Metomidate, on the other hand, is thought to exert most of its effects centrally, with minimal impact on peripheral tissues. nih.gov

Table 2: Comparative Effects on Neural Excitability in Animal Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) vs. Propofol | Tadpoles, Rats | Similar potency in activating GABAA receptors and inducing loss of righting reflexes in tadpoles. CPMM showed higher in vivo hypnotic potency in rats. | nih.gov |

| Carboetomidate vs. Etomidate | Rats | Carboetomidate demonstrated a slower onset of hypnosis, indicating lower hypnotic potency. | nih.gov |

| Spacer-linked Etomidate Esters vs. Etomidate | Rats | Dimethyl-methoxycarbonyl metomidate and cyclopropyl-methoxycarbonyl metomidate showed hypnotic potencies similar to etomidate. | nih.gov |

| Metomidate vs. Tricaine Methanesulfonate (TMS) | Fish | Metomidate primarily acts centrally, while TMS has peripheral effects on excitable tissues. | nih.gov |

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Pioneering and Refined Synthetic Methodologies for Metomidate (B1676513) Hydrochloride Analogs

The synthesis of metomidate and its analogs primarily revolves around the construction of the core imidazole-4-carboxylate or imidazole-5-carboxylate structure. Early methods for creating imidazole (B134444) carboxylates involved the oxidation of 2-mercapto-5-imidazolecarboxylic acid esters using nitric acid. google.com A more general and widely adopted approach involves the esterification of the corresponding imidazole carboxylic acid. For instance, the synthesis of metomidate hydrochloride itself is achieved through the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol (B129727) in the presence of hydrochloric acid, typically under reflux conditions to drive the reaction to completion. This carboxylic acid precursor can be obtained by the hydrolysis of (R)-etomidate hydrochloride.

More refined and diverse synthetic strategies have been developed to access a wider range of analogs for research purposes. One common strategy is the esterification of (R)-1-(1-phenyethyl)-1H-imidazole-5-carboxylic acid with various alcohols using coupling agents like 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov This method allows for the synthesis of a series of "spacer-linked" etomidate (B1671615) and metomidate esters by varying the alcohol component. nih.gov

Other innovative methodologies for synthesizing the imidazole core have been explored. These include:

Microwave-assisted 1,5-electrocyclization: This one-pot, multicomponent procedure utilizes azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes to produce diversely functionalized imidazole-4-carboxylates in good yields. nih.gov

Cycloaddition reactions: The cycloaddition of α-isocyanoacetates with diarylimidoyl chlorides is an efficient method for preparing 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.comnih.govresearchgate.net This approach has been expanded upon, using different catalysts and reaction conditions, such as t-BuOK-mediated annulation or silver trifluoromethanesulfonate (B1224126) (AgOTf) catalysis. mdpi.com

Multi-bond forming reactions: Recent advances include methods that form multiple bonds of the imidazole ring in a single process, such as the copper-catalyzed reaction of imidamides with carboxylic acids. rsc.org

For specific applications like positron emission tomography (PET), radiosynthesis of analogs like [11C]metomidate is crucial. A reliable automated procedure for this involves the captive-solvent 11C-methylation of the carboxylate salt precursor, followed by purification using solid-phase extraction (SPE) instead of traditional HPLC. nih.gov

Design, Synthesis, and Derivatization Strategies for Novel Imidazole Carboxylates for Research

The design of novel imidazole carboxylates related to metomidate is driven by the need to optimize pharmacological properties, such as metabolic stability and duration of action, while retaining desired activities like GABAA receptor modulation. researchgate.net A key strategy involves modifying the ester moiety of the parent compound.

One prominent derivatization strategy is the creation of "spacer-linked" esters. This involves synthesizing analogs where the ester group is modified by incorporating various aliphatic groups and altering the length of the spacer connecting to the ester. nih.govresearchgate.net This approach is based on the hypothesis that introducing bulky chemical groups near the metabolically labile ester can sterically hinder hydrolysis by esterases, thereby prolonging the drug's action. researchgate.net For example, analogs like dimethyl-methoxycarbonyl metomidate and cyclopropyl-methoxycarbonyl metomidate were created to have higher potency and slower clearance than the parent methoxycarbonyl etomidate. researchgate.net

Another design approach focuses on creating hybrid molecules by linking the imidazole core to other pharmacophores. For instance, a library of imidazole-1,2,3-triazole hybrids was designed and synthesized using a "click chemistry" approach, specifically the copper(I)-catalyzed reaction of a thiopropargylated-imidazole with various organic azides. nih.gov

Derivatization is also employed to enhance analytical detection. Reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) can be used to create dimethylimidazolesulfonyl (DMIS) derivatives of phenolic compounds, which show improved response in mass spectrometry. researchgate.net For triterpenoids, which share some analytical challenges with certain imidazole derivatives, derivatization with reagents containing chromophores or fluorophores is used to improve detection by HPLC-UV or HPLC-FLD. nih.govxjtu.edu.cn

Elucidation of Key Structural Determinants for GABAA Receptor Modulation and Enzyme Inhibition

The biological activity of metomidate and its analogs is intricately linked to their specific structural features, which govern their interactions with targets like the GABAA receptor and the enzyme 11β-hydroxylase.

Positional Scanning and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies have revealed that modifications to nearly any part of the etomidate/metomidate scaffold can significantly impact potency. nih.gov

Ester Group: The nature of the ester group is a critical determinant of potency. For inhibition of 11β-hydroxylase, the highest potency is observed with ethyl, 2-propyl, and 2-fluoroethyl esters. acs.org Lengthening the ester spacer, as seen in dimethyl-methoxycarbonyl metomidate, can enhance both metabolic stability and hypnotic potency. Conversely, shortening the spacer from two carbons (etomidate series) to one (metomidate series) can accelerate metabolism. researchgate.net

Phenyl Ring: Substitution on the phenyl ring is generally well-tolerated for 11β-hydroxylase inhibition. acs.org

Imidazole Ring: The imidazole ring itself is crucial for activity. Replacing the basic nitrogen in the imidazole ring with a CH group, creating "carbo-analogs" like carbometomidate, is a strategy explored to alter the compound's properties. google.com

Chiral Center Substituent: Modifications around the chiral carbon also have a profound impact. Replacing the methyl group with larger or smaller groups can affect potency at the GABAA receptor. nih.gov

The following table summarizes the effects of some substitutions on hypnotic potency in rats:

| Compound | ED₅₀ for Loss of Righting Reflexes (mg/kg) |

| Cyclopropyl-methoxycarbonyl metomidate | 0.69 ± 0.04 researchgate.net |

| Methoxycarbonyl metomidate | 11.1 ± 0.8 researchgate.net |

This interactive table showcases how a small change, like adding a cyclopropyl (B3062369) group, can dramatically increase hypnotic potency.

Stereochemical Influence on Pharmacological Potency and Selectivity

The stereochemistry at the chiral carbon atom is a paramount factor for the biological activity of metomidate and its analogs.

GABAA Receptor Modulation: The ability to enhance GABAA receptor function is highly enantiomerically selective. The (R)-enantiomer of etomidate is significantly more potent as a sedative and hypnotic than the (S)-enantiomer. nih.gov This stereoselectivity is also observed in analogs, although the ratio of potencies between enantiomers can vary. For metomidate analogs like methyl-methoxycarbonyl metomidate, the R/S ED₅₀ ratio for hypnotic effect was found to be 2.7. google.com

Enzyme Inhibition: A high degree of stereoselectivity is also observed for the inhibition of adrenocortical steroid synthesis. The (R)-configuration is considered essential for high-affinity binding to 11β-hydroxylase. acs.org For etomidate, the (S)-enantiomer is 23 times less potent as an adrenocortical inhibitor than the clinically used (R)-enantiomer. nih.gov

The following table highlights the stereoselective potency of etomidate enantiomers:

| Enantiomer | Adrenocortical Inhibition Potency |

| (R)-Etomidate | High |

| (S)-Etomidate | 1/23rd the potency of (R)-enantiomer nih.gov |

This interactive table clearly demonstrates the critical role of stereochemistry in the enzyme-inhibiting activity of these compounds.

Computational Chemistry and Molecular Modeling Approaches for Drug Design

Computational methods are powerful tools in the development of metomidate analogs, providing insights that guide the synthesis of more potent and selective compounds. nih.gov These approaches can be broadly categorized into ligand-based and structure-based drug design. iaanalysis.comnih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to Metomidate Series

Both ligand-based and structure-based drug design (LBDD and SBDD) have been instrumental in understanding the SAR of the metomidate series. researchgate.net

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target receptor is unknown or not well-defined, and it relies on the knowledge of molecules known to be active. iaanalysis.comnih.gov For the metomidate series, quantitative structure-activity relationship (QSAR) models have been developed. For example, 3D-QSAR analysis using comparative molecular field analysis (CoMFA) has successfully identified the structural elements in etomidate analogs that account for their wide range of GABAA receptor potencies. nih.gov These models can create a pharmacophore, which is a 3D arrangement of essential features that a molecule must have to be active, guiding the design of new analogs with predicted high potency. nih.gov

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy. iaanalysis.comdrugdesign.org With the increasing availability of high-resolution structures of GABAA receptors, SBDD has become more applicable. biorxiv.org Docking studies, a key component of SBDD, can predict how a designed molecule might bind within the active site of the receptor. drugdesign.org For instance, modeling studies have shown that etomidate binds in lipid-facing cavities at the β-α transmembrane domain interface of the GABAA receptor. biorxiv.org This structural insight allows for the rational design of new molecules with modifications intended to enhance binding affinity and specificity. For example, knowing that a specific threonine residue in a p38 kinase mutant creates steric clashes with an inhibitor can explain a loss of activity and guide the design of analogs that avoid this clash. drugdesign.org This principle is directly applicable to designing metomidate analogs that fit optimally into the GABAA receptor binding pocket.

These computational approaches are part of an iterative cycle in drug discovery: modeling informs the design of new compounds, which are then synthesized and tested, and the results are used to refine the computational models further. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Development

The development of metomidate and its analogs has been significantly guided by computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. longdom.org These techniques aim to establish a mathematical and spatial correlation between the chemical structure of a compound and its biological activity, which is crucial for designing new molecules with improved therapeutic profiles. wikipedia.org For metomidate and its parent compound, etomidate, the primary goals have been to retain the potent hypnotic effects mediated by the γ-aminobutyric acid type A (GABA-A) receptor while eliminating the hazardous side effect of adrenocortical suppression caused by the inhibition of the 11β-hydroxylase (CYP11B1) enzyme. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that link chemical structure to biological activity. longdom.org In the context of metomidate analogs, research has focused on identifying the specific structural features that govern their differential interactions with the GABA-A receptor and 11β-hydroxylase.

Key findings from structure-activity relationship studies, which form the basis of QSAR models, include:

Stereochemistry : The (R)-configuration of the chiral center is essential for high-affinity binding to both the GABA-A receptor and 11β-hydroxylase. acs.org

Ester Group Modification : The nature of the ester group at the C-5 position of the imidazole ring significantly influences both hypnotic potency and the rate of metabolism. Increasing the length of the alcohol portion of the ester from methyl (in metomidate) to ethyl (in etomidate) enhances potency at both targets. meduniwien.ac.at However, further elongation does not yield a significant increase. meduniwien.ac.at Introducing ester moieties that are rapidly hydrolyzed by esterases leads to "soft analogs" like methoxycarbonyl etomidate (MOC-etomidate), which are quickly inactivated, reducing the duration of adrenocortical suppression. researchgate.net

Imidazole Ring Substitution : The basic nitrogen atom in the imidazole ring is understood to be a key feature for the potent inhibition of 11β-hydroxylase, likely through coordination with the heme iron of the enzyme. nih.gov Computational approaches have been used to design derivatives with electron-withdrawing groups in the imidazole ring to reduce this interaction. nih.gov Replacing this nitrogen with a carbon atom, as seen in carboetomidate, drastically reduces adrenocortical suppression. nih.gov

Phenyl Ring Substitution : Substitutions on the phenyl ring are generally well-tolerated concerning 11β-hydroxylase inhibition. acs.orgmeduniwien.ac.at However, substituents larger than a certain size can diminish the desired activity at GABA-A receptors. meduniwien.ac.at

These relationships are quantified in QSAR studies, often using 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov For instance, CoMFA models for etomidate analogs have revealed that specific steric and electrostatic fields around the molecule are critical for GABA-A receptor potency. nih.gov These models generate 3D contour maps that visually guide medicinal chemists in modifying the structure to enhance desired properties and diminish unwanted ones. nih.govnih.gov

| Compound | Key Structural Modification | Inhibition of 11β-Hydroxylase (IC₅₀) | Reference |

|---|---|---|---|

| (R)-Metomidate | Methyl ester | 0.24 nM | kcl.ac.uk |

| (R)-Etomidate | Ethyl ester (longer than metomidate) | ~3.07 µM (EC₅₀ at GABA-A) / 2.09 nM (IC₅₀ for cortisol synthesis inhibition) | researchgate.net |

| Carboetomidate | Imidazole nitrogen replaced by CH | ~3 orders of magnitude less potent than etomidate | researchgate.net |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | "Soft" analog with labile ester | 143 nM | researchgate.net |

| EL-0052 | Proprietary modification | 1050 nM | researchgate.net |

| [18F]FETO (Fluoroethyl-etomidate) | Fluoroethyl ester | 2.9 nM | kcl.ac.uk |

Pharmacophore Development

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.org Pharmacophore models for metomidate-like compounds have been developed for both the GABA-A receptor and 11β-hydroxylase to guide the design of new, safer anesthetics. nih.govnih.gov

GABA-A Receptor Pharmacophore: A pharmacophore model for potent GABA-A receptor modulators was constructed based on the most active etomidate analogs. nih.gov This model typically includes:

A hydrogen bond acceptor feature, corresponding to the carbonyl oxygen of the ester group.

A hydrophobic/aromatic region, represented by the phenyl ring.

Specific steric volumes that define the optimal shape for fitting into the binding pocket at the α/β subunit interface of the receptor. nih.gov

11β-Hydroxylase (CYP11B1) Pharmacophore: Conversely, a pharmacophore for 11β-hydroxylase inhibition highlights features to be avoided or modified. Key features include:

A strong hydrogen bond donor or metal-coordinating feature, represented by the unsubstituted nitrogen of the imidazole ring. nih.gov

A specific spatial arrangement of the phenyl ring and the ester group that fits within the enzyme's active site.

By comparing these two pharmacophore models, researchers can rationally design new molecules. For example, the development of carboetomidate, where the imidazole nitrogen is replaced, was a direct result of understanding its critical role in the 11β-hydroxylase pharmacophore. nih.gov Similarly, modifying the ester group to create rapidly metabolized analogs like CPMM was a strategy to reduce the duration of interaction with this off-target enzyme. researchgate.net Recent advances, including the availability of high-resolution cryogenic electron microscopy (Cryo-EM) structures of the GABA-A receptor and X-ray crystal structures of CYP11B1, allow for more accurate, structure-based pharmacophore development and molecular docking simulations, further refining the design of next-generation anesthetics based on the metomidate scaffold. nih.gov

Preclinical Pharmacokinetic Studies and Disposition in Animal Models

Absorption and Distribution Kinetics Following Experimental Administration

The absorption and distribution of metomidate (B1676513) are characterized by rapid uptake and broad dissemination throughout the body following administration. nih.gov Studies in different animal models have provided insights into how the compound moves through and interacts with various biological compartments.

Pharmacokinetic studies of metomidate in various animal species reveal rapid absorption and elimination. nih.gov Following intravenous administration in fish species like turbot and halibut, metomidate is quickly taken up and distributed. nih.gov Pharmacokinetic modeling of this data indicates that turbot exhibit a shorter elimination half-life (t½λz) of 2.2 hours compared to 5.8 hours in halibut. nih.gov The plasma clearance was also higher in turbot (0.26 L/h·kg) than in halibut (0.099 L/h·kg). nih.gov After oral administration in turbot, the maximum plasma concentration (Cmax) of 7.8 mg/L was reached in 1 hour, with a calculated oral bioavailability of 100%. nih.gov In dogs, a study with a related compound, cyclopropyl-methoxycarbonyl metomidate (CPMM), showed that following a single intravenous bolus, the plasma concentrations declined in a biexponential manner, suggesting a two-compartment model. nih.gov The terminal elimination half-life of CPMM in dogs was 16.1 minutes. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Metomidate in Different Animal Species

| Species | Route of Administration | T½ (Elimination Half-Life) | Cmax (Maximum Plasma Concentration) | Plasma Clearance | Bioavailability (F) | Source |

|---|---|---|---|---|---|---|

| Turbot | Intravenous | 2.2 hours | - | 0.26 L/h·kg | - | nih.gov |

| Halibut | Intravenous | 5.8 hours | - | 0.099 L/h·kg | - | nih.gov |

| Turbot | Oral | 3.5 hours | 7.8 mg/L | - | 100% | nih.gov |

| Dog (CPMM) | Intravenous | 16.1 minutes | - | - | - | nih.gov |

Tissue Distribution Analysis and Organ Accumulation Studies in Animal Models

Studies using radiolabeled metomidate analogues have been instrumental in understanding its tissue distribution. medsci.orgnih.govmdpi.com Research has shown that metomidate and its derivatives exhibit a high affinity and specific binding to adrenocortical tissue in various species. nih.govmdpi.com In rats, biodistribution studies of a fluorine-18 (B77423) labeled etomidate (B1671615) analogue, [¹⁸F]CETO, which shares structural similarities with metomidate, demonstrated high accumulation in the adrenal glands. medsci.org Following injection, uptake in the adrenal glands exceeded that in adjacent organs like the liver, kidneys, and spleen. medsci.org Similarly, studies in non-human primates with [¹⁸F]CETO showed high specific uptake in the adrenal glands with low background uptake in surrounding tissues. medsci.org Another study with ¹²³I-iodometomidate in mice also confirmed high binding specificity in tissues of adrenocortical origin. nih.govmdpi.com Early images after tracer injection revealed high activity in the kidney cortex and spleen, with tracer levels in adrenocortical lesions increasing over time. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.govfrontiersin.org The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.govnih.gov While specific studies on metomidate hydrochloride's BBB permeation are not extensively detailed in the provided results, the sedative and hypnotic effects of the imidazole (B134444) class of drugs, to which metomidate belongs, imply CNS penetration. ontosight.ai The lipophilic nature of these compounds generally facilitates their passage across the BBB. The evaluation of CNS penetration often involves measuring the unbound drug concentration in the brain, as this is the fraction that can interact with pharmacological targets. frontiersin.orgresearchgate.net Animal models are essential for these assessments, although there can be significant species differences in BBB maturation and permeability, making cross-species extrapolation challenging. nih.goveuropa.eu

Biotransformation Pathways and Metabolite Identification in Animal Models

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. nih.gov This process is primarily carried out by enzymes in the liver. evotec.com

In vitro hepatic metabolism studies are crucial for predicting a drug's metabolic fate in vivo. nuvisan.com Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this purpose. nih.govevotec.comnih.gov Studies using human liver microsomes (HLMs) have been conducted to investigate the metabolism of metomidate and its analogues. researchgate.netcolab.ws These assays help determine the metabolic stability of a compound and identify the enzymes responsible for its biotransformation. nuvisan.comnih.gov Research on etomidate, a close analogue of metomidate, indicates that it is rapidly metabolized by hepatic esterases. nih.gov Similar enzymatic pathways are expected for metomidate. In one study, the highest number and concentration of metabolites for etomidate and metomidate were found in human liver microsomes compared to other tested models. researchgate.net

Identifying the metabolites of a drug is essential for understanding its complete pharmacokinetic profile and potential for active or toxic byproducts. bioivt.com In studies involving animal models such as zebrafish and mice, several metabolites of metomidate have been identified. researchgate.netresearchgate.net The primary metabolic pathways for metomidate and its analogues include hydroxylation, dealkylation, dehydrogenation, and glucuronidation. researchgate.netcolab.wsnus.edu.sg One study detected eight metabolites of metomidate. researchgate.netcolab.ws A common and significant metabolite is the carboxylic acid derivative, formed through hydrolysis of the ester group, which is analogous to the primary inactive metabolite of etomidate. nih.gov Monohydroxylated metabolites have also been proposed as potential biomarkers for monitoring metomidate use. researchgate.netnus.edu.sg

Interactive Data Table: Identified Metabolic Pathways of Metomidate in Animal Models

| Metabolic Pathway | Description | Source(s) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | researchgate.net, nus.edu.sg, researchgate.net, colab.ws |

| Dealkylation | Removal of an alkyl group | nus.edu.sg, researchgate.net, colab.ws |

| Dehydrogenation | Removal of hydrogen atoms | nus.edu.sg, researchgate.net, colab.ws |

| Glucuronidation | Conjugation with glucuronic acid | researchgate.net, nus.edu.sg, researchgate.net, colab.ws |

| O-demethylation | Removal of a methyl group from an oxygen atom | researchgate.net |

| Oxidative Debromination | Oxidation followed by removal of bromine (in brominated analogues) | researchgate.net |

| N-demethoxybenzylation | Removal of a methoxybenzyl group from a nitrogen atom | researchgate.net |

| N-acetylation | Addition of an acetyl group to a nitrogen atom | researchgate.net |

In Vitro Hepatic Metabolism Studies (e.g., Microsomal Assays)

Excretion Kinetics and Elimination Routes in Preclinical Species

The excretion and elimination of this compound and its analogs have been characterized in various preclinical models, revealing rapid clearance from the body. The primary route of elimination is through metabolism, followed by excretion of the metabolites.

In rats, the kidney is the primary route for excretion. researchgate.net Studies with the related compound, ET-26 hydrochloride, showed that the kidney was the main excretion pathway, accounting for 4.47% to 11.94% of the administered dose. researchgate.net For etomidate, a structurally similar compound, approximately 75% of the administered dose is excreted in the urine within the first 24 hours, primarily as inactive metabolites. researchgate.net Only a small fraction, about 2%, of etomidate is excreted unchanged. researchgate.net The main metabolic pathway for etomidate in rats is the hydrolysis of the ethyl ester. researchgate.net

In fish, metomidate also demonstrates rapid excretion. Studies in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus) showed a rapid uptake, distribution, and subsequent excretion of the compound. nih.gov The elimination half-life (t1/2λz) was found to be 2.2 hours in turbot and 5.8 hours in halibut following intravenous administration. nih.gov

The table below summarizes the key excretion kinetic parameters for metomidate and a related analog in different preclinical species.

Table 1: Excretion Kinetic Parameters of Metomidate and its Analogs in Preclinical Species

| Species | Compound | Elimination Half-Life (t1/2) | Primary Excretion Route | Reference |

|---|---|---|---|---|

| Rat | ET-26 hydrochloride | 74.8 ± 10.8 min | Kidney | researchgate.net |

| Turbot | Metomidate | 2.2 hours | Not specified | nih.gov |

| Halibut | Metomidate | 5.8 hours | Not specified | nih.gov |

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Linkage and Modeling

The relationship between the pharmacokinetic (PK) profile of metomidate and its pharmacodynamic (PD) effects, such as sedation and anesthesia, has been a key area of investigation in preclinical studies. PK/PD modeling helps in understanding the time course of drug action and in predicting the therapeutic and adverse effects. catapult.org.uknih.gov

In dogs, studies with cyclopropyl-methoxycarbonyl metomidate (CPMM), an analog of metomidate, have demonstrated a clear link between its rapid metabolism and its ultra-rapid hypnotic action and swift recovery. nih.gov This rapid offset of effect is a desirable characteristic for an anesthetic agent. nih.gov Pharmacokinetic and toxicokinetic studies in both rats and dogs have confirmed that following intravenous administration, cyclopropyl-MOC-metomidate is rapidly distributed to induce sedation and is also rapidly metabolized. google.com

The development of soft analogs of etomidate, like CPMM (also known as ABP-700), was driven by the need to retain the favorable anesthetic properties while minimizing adrenocortical suppression. nih.gov PK/PD studies in beagle dogs showed that CPMM had similar rapid metabolism and hypnotic effects to etomidate, with a recovery profile for adrenocortical function that was comparable to propofol (B549288). nih.gov

In leopard frogs (Rana pipiens), an immersion study with this compound showed that it produced clinical sedation in all subjects, although surgical anesthesia was only achieved in a smaller subset. nih.gov The study highlighted a disconnect between the induction of sedation and the achievement of a deep anesthetic plane, with recovery times being notably prolonged and variable. nih.gov This suggests a complex PK/PD relationship in this species.

The table below presents findings from preclinical studies that have investigated the PK/PD linkage of metomidate and its analogs.

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Linkage Findings for Metomidate and its Analogs

| Species | Compound | Key PK/PD Findings | Reference |

|---|---|---|---|

| Dog | Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Rapid metabolism is linked to ultra-rapid hypnotic action and swift recovery. Adrenocortical recovery was similar to propofol. | nih.gov |

| Rat, Dog | Cyclopropyl-MOC-metomidate | Rapid distribution leads to sedation/hypnosis, coupled with rapid metabolism. | google.com |

| Leopard Frog | This compound | Produced clinical sedation in all animals, but surgical anesthesia in only 27%. Recovery times were prolonged and variable. | nih.gov |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for High-Sensitivity Detection and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive detection and precise quantification of metomidate (B1676513) in biological and other samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the bioanalysis of metomidate due to its high sensitivity, selectivity, and robustness. resolian.comnih.gov This technique is widely employed for quantifying metomidate and its metabolites in various biological matrices, including plasma, urine, and hair. mdpi.comnih.govresearchgate.net

Developed analytical methods are often validated according to regulatory guidelines to ensure reliability. researchgate.net For instance, a method for the analysis of metomidate and etomidate (B1671615) in human blood samples involved deproteinization with acetonitrile (B52724) followed by LC-MS/MS analysis. researchgate.net This method demonstrated linearity in the calibration curve for metomidate over a concentration range of 1 to 50 ng/mL. researchgate.net Similarly, a method for detecting metomidate in human hair showed a wide linear range from 1 to 500 pg/mg, with a limit of detection (LOD) of 0.5 pg/mg and a lower limit of quantification (LLOQ) of 1 pg/mg. nih.govresearchgate.net The high specificity of LC-MS/MS allows for the simultaneous determination of metomidate and its metabolites, such as etomidate acid, from complex biological samples. mdpi.comzfin.org

The sample preparation for LC-MS/MS analysis can be straightforward. A "dilute and shoot" method has been developed for urine samples, which minimizes sample preparation time and allows for rapid analysis. mdpi.com For more complex matrices like hair, a washing step followed by grinding and extraction is typically required. nih.govresearchgate.net The use of an internal standard, such as metomidate-d4, is common to ensure accuracy and precision in quantification. nih.gov

Table 1: Performance of LC-MS/MS Methods for Metomidate Quantification

| Matrix | Linear Range | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Citation |

|---|---|---|---|---|

| Human Blood | 1 - 50 ng/mL | - | - | researchgate.net |

| Human Hair | 1 - 500 pg/mg | 0.5 pg/mg | 1 pg/mg | nih.govresearchgate.net |

| E-liquid | - | 3 ng/mL | - | mdpi.com |

Note: Data for urine is for the related compound etomidate, illustrating typical performance.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of metomidate and its metabolites. nus.edu.sggcms.cznih.gov It is particularly useful for volatile compounds and can provide detailed information about the metabolic pathways of the drug. nus.edu.sgnih.gov GC-MS has been successfully used to identify and quantify metomidate in seized e-liquid samples, often in conjunction with LC-MS/MS for confirmatory analysis. mdpi.comxsjs-cifs.com

The validation of GC-MS methods includes assessing linearity, LOD, LLOQ, precision, and accuracy. mdpi.comxsjs-cifs.com For the analysis of metomidate in e-liquids, a GC-MS/MS method demonstrated good linearity in the range of 0.1 to 10 μg/mL. xsjs-cifs.com The method also showed high recovery rates (98-107%) and good precision. xsjs-cifs.com In another study, the LOD and LLOQ for metomidate in e-liquid using GC-MS were 0.3 μg/mL and 1 μg/mL, respectively. mdpi.com

Metabolite identification studies using GC-MS have revealed several metabolic pathways for metomidate, including monohydroxylation, dihydroxylation, and N-dealkylation. nus.edu.sg These studies are crucial for understanding the biotransformation of metomidate in the body and for identifying potential biomarkers of exposure. zfin.orgnus.edu.sg The sample preparation for GC-MS often involves derivatization to increase the volatility of the analytes. gcms.cznih.gov

Table 2: Validation of a GC-MS/MS Method for Metomidate in E-Liquid

| Parameter | Value | Citation |

|---|---|---|

| Linearity Range | 0.1 - 10 μg/mL | xsjs-cifs.com |

| Coefficient of Determination (R²) | > 0.999 | xsjs-cifs.com |

| Recovery | 98% - 107% | xsjs-cifs.com |

| Intra-day Precision (RSD) | < 8.83% | xsjs-cifs.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Assays

Spectroscopic Methods for Structural Characterization of Synthesized Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized metomidate derivatives. medsci.orgindexcopernicus.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods used to confirm the chemical structure and stereochemistry of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For metomidate, ¹H NMR and ¹³C NMR spectra are used to confirm its structure. Key signals in the ¹H NMR spectrum (in CDCl₃) include aromatic protons observed between δ 7.35–7.45 ppm, the methyl ester protons at approximately δ 3.95 ppm, and the chiral center protons around δ 1.85 ppm. The ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbon at δ 165–170 ppm and the imidazole (B134444) carbons between δ 120–140 ppm. These spectroscopic data are crucial for verifying the identity and purity of synthesized metomidate and its analogues. google.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of metomidate displays a characteristic absorption for the ester carbonyl group. This information, combined with NMR data, provides a comprehensive structural characterization of the molecule.

Radioligand Synthesis and Application in Receptor Binding and Enzyme Inhibition Assays

Radiolabeled versions of metomidate are vital tools for in vitro and in vivo studies, including receptor binding assays, enzyme inhibition studies, and medical imaging. nih.govmdpi.com The synthesis of these radioligands involves incorporating a radionuclide, such as Carbon-11 (B1219553) (¹¹C) or Iodine-124 (¹²⁴I), into the metomidate structure. nih.govnih.gov

¹¹C-Metomidate is synthesized with good radiopharmaceutical yields from its precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, using ¹¹C-methyl iodide. nih.govmdpi.com Various purification techniques, such as high-performance liquid chromatography (HPLC), have been optimized to achieve high purity yields. nih.gov A captive solvent methylation method has been developed that produces ¹¹C-metomidate with a radiochemical purity greater than 99%. nih.gov

Radioiodinated metomidate , such as [¹²⁴I]iodometomidate ([¹²⁴I]IMTO), is another important radiotracer. nih.gov It can be synthesized through oxidative radioiodo-destannylation with a radiochemical yield of approximately 83 ± 5% and a purity of over 97%. nih.gov

These radioligands are used in receptor binding and enzyme inhibition assays to study the interaction of metomidate with its biological targets. Metomidate and its analogues are potent inhibitors of the cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). nih.govmdpi.com Radioligand binding assays using compounds like [¹³¹I]iodometomidate and [³H]metyrapol have been used to characterize the binding sites on these enzymes. acs.org Such assays have shown that etomidate derivatives inhibit the binding of both radioligands with similar potencies. acs.org These studies are fundamental to understanding the mechanism of action of metomidate and for the development of new diagnostic and therapeutic agents. oup.com For example, a derivative, cyclopropyl-MOC-metomidate, was screened for its ability to inhibit radioligand binding in assays for 68 different receptors, ion channels, and transporters, showing no significant effect on the binding of [³H]-flunitrazepam or [³H]-muscimol. google.com

Table 3: Commonly Mentioned Chemical Compounds

| Compound Name |

|---|

| Metomidate hydrochloride |

| Etomidate |

| Etomidate acid |

| Isopropoxate |

| Propoxate |

| ¹¹C-Metomidate |

| [¹²⁴I]Iodometomidate ([¹²⁴I]IMTO) |

| (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid |

| ¹¹C-methyl iodide |

| [¹³¹I]Iodometomidate |

| [³H]Metyrapol |

| Cyclopropyl-MOC-metomidate |

| [³H]-Flunitrazepam |

| [³H]-Muscimol |

| Metomidate-d4 |

| Acetonitrile |

| Methanol (B129727) |

| Chloroform |

| Pyridine |

| N-methyl-N-trimethylsilyltrifluoroacetamide |

| Trimethylchlorosilane |

| Methoxyamine hydrochloride |

| Carbon-11 |

| Iodine-124 |

| Iodine-131 |

| Hydrogen-3 (Tritium) |

| CYP11B1 (11β-hydroxylase) |

Metomidate Hydrochloride As a Research Tool and Experimental Probe

Utility in Neuropharmacological Studies as a Selective GABAA Receptor Modulator

Metomidate (B1676513) hydrochloride and its analogues are utilized in neuropharmacology as experimental probes to understand the function of γ-aminobutyric acid type A (GABAᴀ) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. wikipedia.org The anesthetic and sedative effects of metomidate are primarily exerted through its action as a positive allosteric modulator of GABAᴀ receptors. ontosight.ai It binds to these receptors and enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons.

A key aspect of metomidate's utility in research is its selectivity for specific GABAᴀ receptor subtypes. Research on its close analogue, etomidate (B1671615), has demonstrated a high degree of selectivity for GABAᴀ receptors that contain β2 or β3 subunits, a characteristic determined by a single amino acid residue. tocris.comnih.gov This selectivity is crucial for researchers studying the distinct physiological roles of different GABAᴀ receptor isoforms. nih.gov For example, studies using genetically modified mice with etomidate-insensitive β2 subunits have helped to demonstrate that sedative and anesthetic effects are mediated by distinct GABAᴀ receptor subtypes, with the β2 subunit being pivotal for sedation. nih.gov

The development of etomidate analogues, such as methoxycarbonyl metomidate (MOC-etomidate), further refines this research tool. MOC-etomidate modulates GABAᴀ receptors with a potency similar to the parent compounds but is rapidly metabolized and inactivated, offering researchers a tool with a different pharmacokinetic profile. mdpi.com This enantioselectivity, where the R-(+)-enantiomer is significantly more potent than the S-(-)-enantiomer, strongly implicates the GABAᴀ receptor as the relevant molecular target for the compound's anesthetic actions and provides a valuable tool for mechanistic studies. nih.gov By using these selective modulators, neuropharmacologists can dissect the complex contributions of various GABAᴀ receptor subunits to neuronal inhibition, synaptic plasticity, and the fundamental mechanisms of anesthesia. researchgate.netnih.gov

Application in Veterinary Anesthesia for Research Purposes (e.g., animal surgical models, stress reduction)

Metomidate hydrochloride is employed as an anesthetic and sedative agent in veterinary medicine, particularly for research involving fish and other aquatic species. myskinrecipes.comncats.io Its utility in a research context extends beyond simple immobilization; it is specifically valued for its ability to minimize the physiological stress response that can confound experimental results. researchgate.netoup.com

A significant body of research highlights metomidate's capacity to suppress cortisol production. vin.comoup.com Stress from handling, transport, or experimental procedures typically causes a sharp increase in plasma cortisol, a primary stress hormone. oup.com Metomidate inhibits the enzyme 11β-hydroxylase, which is essential for the final step of cortisol synthesis. vin.com This unique mechanism prevents or significantly dampens the cortisol spike during anesthesia. researchgate.netoup.com

This cortisol-blocking property is particularly advantageous in research. In studies on channel catfish (Ictalurus punctatus), fish anesthetized with metomidate maintained baseline cortisol levels, whereas those treated with other anesthetics like tricaine (B183219) methanesulfonate (B1217627) (MS-222) or quinaldine (B1664567) showed significant cortisol elevation. researchgate.net Similarly, studies on Atlantic salmon (Salmo salar) demonstrated that metomidate treatment during transport significantly lowered plasma cortisol levels compared to untreated controls. oup.comresearchgate.net This reduction of the stress response is critical for maintaining the physiological integrity of the animal model, ensuring that research data reflects the experimental variables rather than unintended stress artifacts. researchgate.net

Metomidate is therefore used for various research procedures, including:

Non-painful procedures requiring immobilization : Such as imaging or taking measurements where sedation is necessary. nih.gov

Stress-response studies : Where it serves as a tool to prevent confounding cortisol spikes. oup.com

Transport and handling : To reduce the physiological disturbance associated with moving and managing research animals. oup.com

While effective for sedation and stress reduction, research indicates that metomidate alone may not provide sufficient analgesia for invasive surgical procedures in all species. nih.gov Its application is thus tailored to the specific needs of the research protocol, often being the preferred agent when stress mitigation is a primary concern. researchgate.netnih.gov

Table 1: Comparative Effects of Anesthetics on Plasma Cortisol in Channel Catfish This table summarizes findings from a study comparing the effect of different anesthetics on stress hormone levels.

| Anesthetic Agent | Effect on Plasma Cortisol Levels | Reference |

|---|---|---|

| Metomidate | Remained at baseline levels during 30 minutes of anesthesia. | researchgate.net |

| Clove Oil | Remained at baseline levels during 30 minutes of anesthesia. | researchgate.net |

| Tricaine Methanesulfonate (MS-222) | Peaked approximately eight-fold higher than metomidate-treated fish. | researchgate.net |

| Quinaldine | Peaked approximately four-fold higher than metomidate-treated fish. | researchgate.net |

Development of Radiolabeled Probes for Enzyme Mapping and Imaging Studies

Metomidate and its analogues have been instrumental in the development of radiolabeled probes for molecular imaging, particularly for positron emission tomography (PET). nih.govresearchgate.net This application leverages the compound's high affinity and specificity for certain enzymes, allowing for non-invasive visualization and mapping of their distribution and activity within the body. nih.govmdpi.com

The process involves labeling the metomidate molecule with a positron-emitting isotope, most commonly Carbon-11 (B1219553) (¹¹C), to create a radiotracer such as [¹¹C]metomidate ([¹¹C]MTO). researchgate.netmdpi.com When administered, this tracer travels through the body and binds specifically to its target enzymes. The positron emissions can then be detected by a PET scanner, generating detailed images that map the location and concentration of these enzymes. nih.gov Early research demonstrated that both [¹¹C]etomidate and [¹¹C]metomidate showed high and specific binding to adrenal cortical tissue in primate models, with [¹¹C]metomidate being chosen for further clinical development due to its superior radiochemical characteristics. nih.govresearchgate.net

The primary target for radiolabeled metomidate probes is 11β-hydroxylase (encoded by the CYP11B1 gene), a key enzyme in the adrenal cortex responsible for the synthesis of cortisol. mdpi.comturkupetcentre.netnih.gov Metomidate is a potent inhibitor of this enzyme, as well as the structurally similar aldosterone (B195564) synthase (CYP11B2). mdpi.commedsci.org Because these enzymes are almost exclusively expressed in adrenocortical cells, [¹¹C]metomidate acts as a highly specific tracer for this tissue. nih.govnih.gov

This specificity makes [¹¹C]MTO-PET a powerful research and diagnostic tool for several applications:

Differentiating Adrenal Tumors : In research settings, [¹¹C]MTO-PET can distinguish tumors of adrenocortical origin from those that are not. mdpi.comturkupetcentre.net Adrenocortical adenomas and carcinomas show high tracer uptake, whereas non-cortical lesions like pheochromocytomas or metastases from other cancers show virtually no uptake. mdpi.comnih.gov This has been established in numerous studies, confirming the high sensitivity and specificity of the technique for identifying adrenocortical tissue. nih.gov

Staging and Detecting Metastases : For adrenocortical carcinoma (ACC), [¹¹C]MTO-PET has been used in research to visualize viable tumor tissue and detect metastases that may be missed by conventional imaging like CT scans. nih.govmdpi.com

Investigating Primary Aldosteronism : Researchers have explored using [¹¹C]MTO-PET to identify small, aldosterone-producing adenomas in patients with primary aldosteronism. medsci.orgnih.gov Because the tracer binds to both CYP11B1 and CYP11B2, research protocols have been developed that use dexamethasone (B1670325) pre-treatment to suppress CYP11B1 expression, thereby making the subsequent imaging more selective for aldosterone synthase (CYP11B2) activity. medsci.orgnih.gov